rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine
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Overview
Description
rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique structure, which includes a morpholine ring and a hexahydro-furo-pyrrol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine involves several steps. One common synthetic route includes the reaction of a morpholine derivative with a hexahydro-furo-pyrrol precursor under specific reaction conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the hexahydro-furo-pyrrol moiety is substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine can be compared with similar compounds such as:
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine: This compound has a similar structure but with a dimethylamine group instead of a morpholine ring.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol}: This compound has a hydroxyl group instead of a morpholine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3aR,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-14-4-2-13(1)8-11-7-12-5-10(11)6-15-9-11/h10,12H,1-9H2/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPKIHPXFXJJR-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC23CNCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@]23CNC[C@H]2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241130-55-0 |
Source
|
Record name | rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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